N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest within the realms of organic chemistry and pharmaceutical research
Synthetic Routes and Reaction Conditions:
Starting Materials: Synthesis begins with commercially available precursors like 4-(methylthio)benzaldehyde and 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid.
Key Reactions:
Aldol Condensation: Combining 4-(methylthio)benzaldehyde with an appropriate amine.
Reduction: Reduction of intermediate Schiff base to yield a secondary amine.
Esterification: Coupling with 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid under esterification conditions.
Reaction Conditions: Typical conditions might involve the use of mild reducing agents, catalytic acids, and controlled temperatures to optimize yields.
Industrial Production Methods: Industrial synthesis likely involves scalable procedures with an emphasis on high efficiency, yield, and purity. Catalysts and solvents used in industrial settings are often chosen for their cost-effectiveness and environmental compatibility.
Types of Reactions it Undergoes:
Oxidation: Can undergo oxidation, particularly targeting the methylthio group to yield sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to yield amine derivatives.
Substitution: The methoxy and hydroxyl groups are potential sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents for substitutions.
Major Products Formed:
Sulfoxides and Sulfones: Products of oxidation.
Amines: Products of reduction.
Substituted Derivatives: Diverse derivatives depending on the electrophilic or nucleophilic reagents used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry due to its multiple functional groups.
Biology: Potential as an enzyme inhibitor or activator given its structural mimicry of certain biological molecules.
Medicine: Investigated for pharmacological activities such as anti-inflammatory, analgesic, or anti-cancer properties.
Industry: Application in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound’s effects are likely due to:
Interaction with Proteins: Binding to specific enzymes or receptors, leading to inhibition or activation.
Pathways Involved: Depending on its biological target, it may modulate pathways involving oxidative stress, inflammation, or cell proliferation.
Comparison with Other Compounds:
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, possibly altering its solubility and reactivity.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Substitutes the methylthio with a methyl group, potentially changing its oxidative stability and biological interactions.
Comparison with Similar Compounds
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1H-pyrazole-4-carboxamide.
N-(2-hydroxy-2-(4-(ethylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Each of these related compounds shares structural features but exhibits unique properties, making N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide distinct for specific applications and reactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-9-12(15(17-18)21-2)14(20)16-8-13(19)10-4-6-11(22-3)7-5-10/h4-7,9,13,19H,8H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBFGFUYCRXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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